

maralixibat mechanism of action in cholestatic liver disease

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Compound of Interest

Compound Name: Maralixibat

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An In-depth Technical Guide to the Mechanism of Action of **Maralixibat** in Cholestatic Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maralixibat (brand name Livmarli®) is a selective, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3] It is approved for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC).[4][5][6] In cholestatic liver diseases, the normal flow of bile from the liver is impaired, leading to the accumulation of bile acids systemically. This accumulation is a primary driver of liver damage and debilitating symptoms, most notably severe pruritus.[3] **Maralixibat's** mechanism of action directly targets the enterohepatic circulation of bile acids, offering a novel therapeutic approach to mitigate the effects of cholestasis.[2][7] By blocking the reabsorption of bile acids in the terminal ileum, **maralixibat** increases their excretion in feces, thereby reducing the total bile acid pool in the body, which alleviates pruritus and may reduce bile acid-mediated liver injury.[2][4][5]

Core Mechanism of Action: IBAT Inhibition

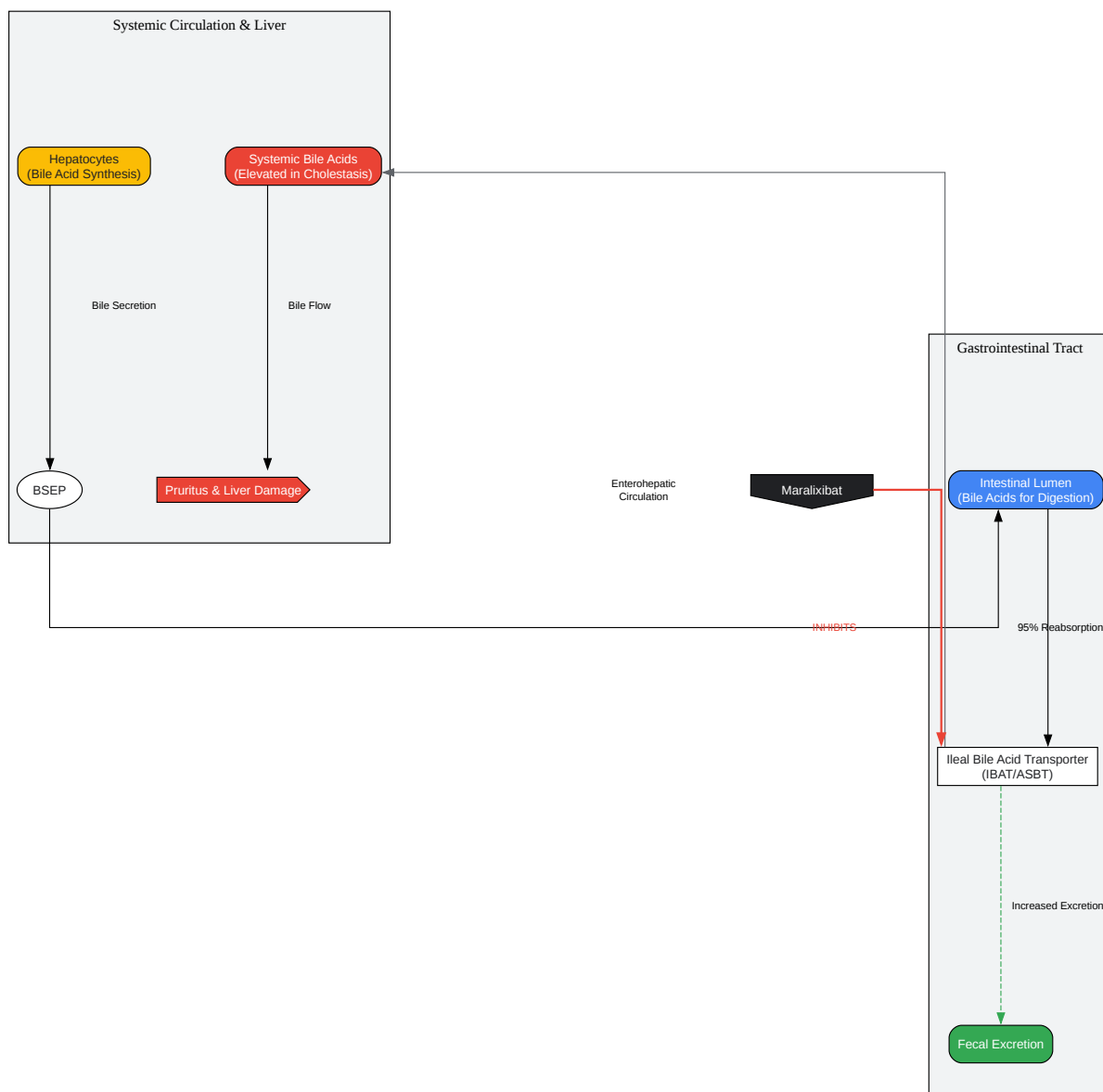
Under normal physiological conditions, approximately 95% of bile acids are reabsorbed in the terminal ileum via the ileal bile acid transporter (IBAT) and returned to the liver through the

portal circulation.[1][8] This process is known as the enterohepatic circulation. In cholestatic conditions, this recirculation contributes to a toxic buildup of bile acids in the liver and bloodstream.[4]

Maralixibat acts locally in the gut to inhibit IBAT.[8] This inhibition is reversible and highly selective.[2] By blocking this transporter, **maralixibat** interrupts the enterohepatic circulation, leading to several key downstream effects:

- **Reduced Bile Acid Reabsorption:** The primary effect is the significant reduction in the uptake of bile acids from the intestine.[1][5]
- **Increased Fecal Bile Acid Excretion:** Bile acids that are not reabsorbed are excreted in the feces.[2][4]
- **Lowered Serum Bile Acid (sBA) Levels:** The reduced reabsorption and increased excretion lead to a decrease in the overall bile acid pool, which is reflected in lower concentrations of serum bile acids.[5][8]
- **Alleviation of Cholestatic Symptoms:** The reduction in systemic bile acids is directly correlated with the improvement of cholestatic symptoms, particularly pruritus.[4][9][10]

This targeted action in the gastrointestinal tract is a key feature of **maralixibat**, as its minimal systemic absorption reduces the potential for off-target effects.[2][6]



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Caption: Maralixibat inhibits IBAT in the ileum, disrupting enterohepatic circulation.

Quantitative Data from Clinical Trials

The efficacy of **maralixibat** in reducing serum bile acids and improving pruritus has been demonstrated in several key clinical trials.

Table 1: Efficacy of Maralixibat in Alagille Syndrome (ICONIC Study)

Parameter	Population	Result	Statistical Significance	Reference
Change in sBA	mITT* population (randomized withdrawal)	LS Mean Difference vs. Placebo: -117.28 μ mol/L	p = 0.0464	[11]
Change in sBA	Overall population (Baseline to Week 48)	Mean Reduction: -96 μ mol/L	p = 0.0058	[12]
Change in Pruritus	Randomized withdrawal period	LS Mean Difference vs. Placebo (ItchRO(Obs)**): -1.48 points	p < 0.0001	[11]
Change in Pruritus	Overall population (Baseline to Week 48)	Mean Reduction (ItchRO(Obs)): -1.6 points	p < 0.0001	[12]
Clinically Meaningful Pruritus Improvement	Overall population (at 1 year)	84% of patients had \geq 1-point ItchRO(Obs) improvement	N/A	[13]

*mITT (modified Intent-to-Treat): Patients with sBA reduction \geq 50% at week 12 or 18.[11]

**ItchRO(Obs): Itch Reported Outcome (Observer); a 0-4 scale where a \geq 1.0 point change is clinically meaningful.[13]

Table 2: Efficacy of Maralixibat in Progressive Familial Intrahepatic Cholestasis (INDIGO & MARCH-PFIC Studies)

Parameter	Population / Study	Result	Reference
sBA Response	INDIGO (Phase 2, nt-BSEP*** patients)	7 of 19 patients achieved sBA response****	[14][15]
Pruritus Reduction	MARCH-PFIC (Phase 3)	Primary endpoint: reduction in pruritus severity as measured by the ItchRO(Obs) scale	[3]
Native Liver Survival	INDIGO (Phase 2, sBA responders)	All 7 sBA responders remained liver transplant-free after >5 years	[15]

nt-BSEP: Patients with at least one non-truncating mutation in the BSEP gene.[14] *sBA Response: Defined as a reduction in sBAs of >75% from baseline or concentrations <102.0 µmol/L.[14][15]

Table 3: Efficacy of Maralixibat in Primary Sclerosing Cholangitis (PSC) (Pilot Study)

Parameter	Population	Result	Statistical Significance	Reference
Change in sBA	Patients with baseline sBA above normal	Mean Reduction: -40.0% (-22.3 µmol/L)	p = 0.004	[16]
Change in Pruritus	Patients with severe baseline pruritus (ItchRO ≥3)	Mean Reduction: -70%	p = 0.0078	[16]

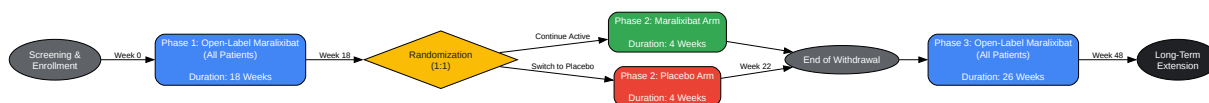
Experimental Protocols: Key Clinical Trial

Methodologies

ICONIC Study (ALGS) - NCT02160782

The ICONIC trial was a pivotal Phase 2b, randomized, placebo-controlled, drug-withdrawal study designed to evaluate the efficacy and safety of **maralixibat** in children with Alagille syndrome.[\[12\]](#)[\[13\]](#)

- Objective: To assess the effect of **maralixibat** on serum bile acids and cholestatic pruritus.
[\[12\]](#)
- Patient Population: Children (aged 1 to 18 years) with ALGS, confirmed cholestasis (sBA >3x upper limit of normal), and intractable pruritus.[\[11\]](#)[\[12\]](#)
- Study Design:
 - Open-Label Run-in (18 weeks): All participants received **maralixibat** at a dose of 380 µg/kg once daily.[\[11\]](#)[\[12\]](#)
 - Randomized Withdrawal (4 weeks): Participants who responded to treatment were randomized 1:1 to either continue receiving **maralixibat** or switch to a placebo.[\[11\]](#)[\[12\]](#)
 - Open-Label Treatment (26 weeks): All participants subsequently received open-label **maralixibat**.[\[11\]](#)[\[13\]](#)
 - Long-Term Extension: An optional long-term open-label extension period followed, with data reported for up to 4 years.[\[12\]](#)[\[13\]](#)
- Primary Endpoint: The change in sBA levels from the start to the end of the 4-week randomized withdrawal phase in a modified intent-to-treat population.[\[11\]](#)
- Secondary Endpoints: Included the change in pruritus as assessed by the ItchRO(Obs) score during the withdrawal period and changes in sBA and pruritus from baseline to week 48.[\[11\]](#)[\[12\]](#)



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Caption: Workflow of the ICONIC Phase 2b randomized drug withdrawal study.

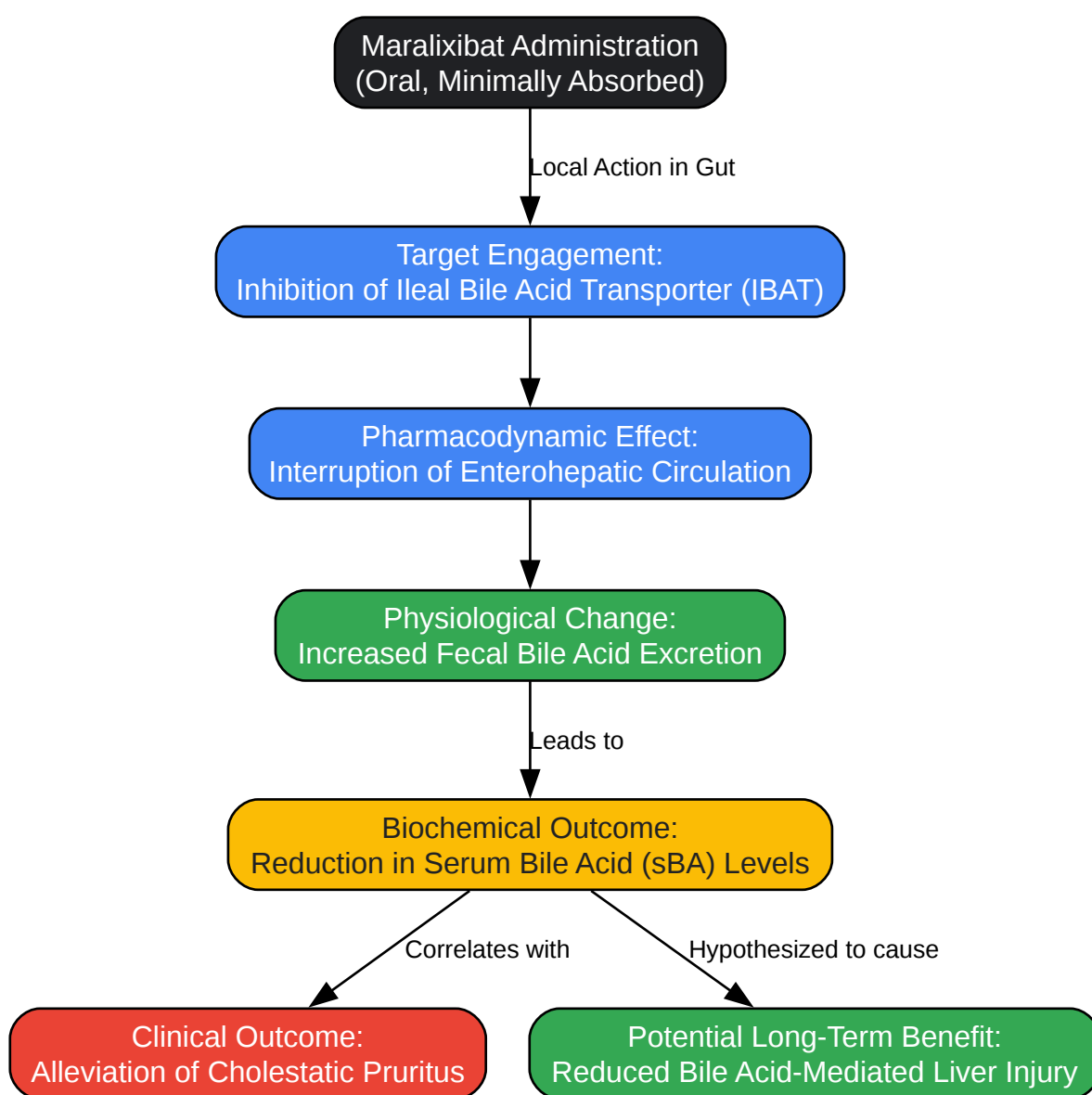
MARCH-PFIC Study (PFIC) - NCT03905330

The MARCH-PFIC trial was a Phase 3, global, randomized, double-blind, placebo-controlled study.^{[3][6]}

- Objective: To evaluate the efficacy and safety of **maralixibat** for the treatment of pruritus in pediatric patients with PFIC.^[3]
- Patient Population: Pediatric patients (aged 1 to 17 years) with PFIC, specifically those with residual BSEP function (e.g., PFIC2 non-truncating mutations).^[3]
- Study Design: The trial evaluated **maralixibat** versus placebo for a six-month period, followed by a long-term open-label extension where all patients received **maralixibat**.^[3]
- Primary Endpoint: A reduction in the severity of pruritus as measured by the ItchRO(Obs) scale.^[3]

Logical Pathway: From IBAT Inhibition to Clinical Benefit

The therapeutic rationale for **maralixibat** is based on a clear, logical progression from molecular target engagement to clinical symptom improvement. The inhibition of IBAT is the initiating event that sets off a cascade, directly addressing the underlying pathophysiology of cholestatic pruritus.



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Caption: Logical flow from **maralixibat**'s target engagement to clinical outcomes.

Conclusion

Maralixibat represents a targeted therapeutic strategy for cholestatic liver diseases, directly addressing the bile acid overload that drives pathology and symptoms. Its mechanism as a selective IBAT inhibitor is well-characterized, interrupting the enterohepatic circulation to lower systemic bile acid levels. This mechanism is supported by robust clinical trial data demonstrating significant and durable reductions in both serum bile acids and the primary clinical complaint of pruritus. The focused, local action of **maralixibat** in the intestine minimizes

systemic exposure, contributing to its favorable safety profile. For drug development professionals and researchers, **maralixibat** serves as a successful example of targeting a key transporter to achieve a clinically meaningful impact in rare liver diseases.

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